Pyrrolo[1,2-a]pyrazine-8-carbaldehyde basic properties
Pyrrolo[1,2-a]pyrazine-8-carbaldehyde basic properties
An In-depth Technical Guide to the Basic Properties of Pyrrolo[1,2-a]pyrazine-8-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Pyrrolo[1,2-a]pyrazine-8-carbaldehyde, a key heterocyclic building block. As a versatile synthetic intermediate, this compound is of significant interest in medicinal chemistry and materials science. This document delves into its core chemical and physical properties, synthesis, reactivity, and its role in the development of novel bioactive compounds.
Nitrogen-containing heterocyclic compounds are foundational to the development of pharmaceuticals, natural products, and advanced organic materials.[1][2] The pyrrolo[1,2-a]pyrazine core, which features a fused pyrrole and pyrazine ring system, is a "privileged" scaffold. This means it is a structural motif that frequently appears in a wide range of biologically active compounds, exhibiting properties such as antimicrobial, anti-inflammatory, antiviral, antifungal, and antitumor activities.[1][2]
Pyrrolo[1,2-a]pyrazine-8-carbaldehyde (CAS No. 179381-15-8) is a derivative of this core structure.[3][] The strategic placement of a reactive aldehyde group at the 8-position makes it an exceptionally valuable intermediate for chemical synthesis. This aldehyde serves as a chemical "handle," allowing for the straightforward construction of more complex molecules through a variety of well-established chemical reactions.[5]
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity and properties is critical for its effective use in research and development.
Chemical Identifiers
The fundamental identifiers for Pyrrolo[1,2-a]pyrazine-8-carbaldehyde are summarized below.
| Identifier | Value | Source |
| IUPAC Name | pyrrolo[1,2-a]pyrazine-8-carbaldehyde | [][5] |
| CAS Number | 179381-15-8 | [3][] |
| Molecular Formula | C₈H₆N₂O | [][5] |
| Molecular Weight | 146.15 g/mol | [5] |
| Canonical SMILES | C1=CN2C=CN=CC2=C1C=O | [5] |
| InChI | InChI=1S/C8H6N2O/c11-6-7-1-3-10-4-2-9-5-8(7)10/h1-6H | [][5] |
| InChIKey | DIBCQYNKLPPLJF-UHFFFAOYSA-N | [][5] |
Predicted Physicochemical Data
While extensive experimentally determined data for this specific intermediate is not widely published, computational models provide valuable predictions. The related pyrrolo[1,2-a]pyrazine-8-carboxylic acid has a predicted pKa of 1.65, suggesting the pyrrole nitrogen is weakly basic.[6]
Synthesis and Reactivity: A Versatile Chemical Intermediate
The utility of Pyrrolo[1,2-a]pyrazine-8-carbaldehyde stems directly from its synthesis and the reactivity of its aldehyde group.
Synthetic Approach
The synthesis of the parent pyrrolo[1,2-a]pyrazine core can be achieved through various methods, often starting from pyrrole derivatives.[7][8][9] For the introduction of the 8-carbaldehyde group, a common and effective method is the Vilsmeier-Haack formylation. This reaction is a standard procedure for introducing aldehyde groups onto electron-rich aromatic rings.
Protocol: Vilsmeier-Haack Formylation of Pyrrolo[1,2-a]pyrazine
This protocol describes a representative procedure for the synthesis of Pyrrolo[1,2-a]pyrazine-8-carbaldehyde.
Step 1: Activation of DMF
-
In a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool phosphorus oxychloride (POCl₃) in an appropriate anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane) to 0°C using an ice bath.
-
Slowly add anhydrous N,N-dimethylformamide (DMF) dropwise. The reaction is exothermic and forms the Vilsmeier reagent, a chloroiminium salt.
-
Causality: This in-situ formation of the electrophilic Vilsmeier reagent is crucial. Using pre-formed reagent is possible but less common. The low temperature controls the exothermic reaction and maintains the stability of the reagent.
Step 2: Electrophilic Substitution
-
Dissolve the starting material, Pyrrolo[1,2-a]pyrazine, in an anhydrous solvent.
-
Slowly add the solution of the Vilsmeier reagent to the pyrrolo[1,2-a]pyrazine solution at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring progress by thin-layer chromatography (TLC).
-
Causality: The electron-rich pyrrole ring of the pyrrolo[1,2-a]pyrazine attacks the electrophilic Vilsmeier reagent. The substitution occurs preferentially at the C8 position due to the electronic properties of the bicyclic system.
Step 3: Hydrolysis and Workup
-
Once the reaction is complete, carefully pour the mixture into a beaker of crushed ice and water.
-
Neutralize the mixture by slowly adding an aqueous solution of a base, such as sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃), until the pH is basic. This hydrolyzes the intermediate iminium salt to the final aldehyde.
-
Causality: The aqueous workup is essential to convert the intermediate species into the desired carbonyl group. The use of a base neutralizes the acidic byproducts of the reaction.
Step 4: Purification
-
Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure Pyrrolo[1,2-a]pyrazine-8-carbaldehyde.
-
Causality: Chromatographic purification is necessary to remove unreacted starting materials and byproducts, ensuring high purity of the final compound, which is critical for subsequent reactions.
Caption: Synthetic workflow for Pyrrolo[1,2-a]pyrazine-8-carbaldehyde.
Chemical Reactivity
The aldehyde functional group is a cornerstone of organic synthesis, and its presence on the pyrrolopyrazine scaffold allows for extensive molecular diversification.
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃) to form C-N bonds, yielding various amine derivatives.
-
Nucleophilic Addition: Addition of organometallic reagents (e.g., Grignard or organolithium reagents) to form secondary alcohols.
-
Wittig Reaction: Reaction with phosphorus ylides to convert the aldehyde into an alkene, enabling C=C bond formation.
-
Condensation Reactions: Formation of imines (Schiff bases) with amines or hydrazones with hydrazines. These products can be further modified or used as ligands.
-
Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid (pyrrolo[1,2-a]pyrazine-8-carboxylic acid), another valuable synthetic intermediate.[6][10]
Caption: Key reactions of Pyrrolo[1,2-a]pyrazine-8-carbaldehyde.
Biological and Pharmacological Significance
While Pyrrolo[1,2-a]pyrazine-8-carbaldehyde is primarily a synthetic intermediate, the broader pyrrolopyrazine class of molecules demonstrates significant and diverse biological activities.[2] This compound is a key starting point for accessing derivatives with potential therapeutic applications.
-
Anticancer Activity: Certain derivatives have been synthesized and evaluated for their ability to inhibit the proliferation of cancer cells, such as human lymphoma U937 cells.[11]
-
Antimicrobial Properties: The pyrrolo[1,2-a]pyrazine scaffold is found in natural products with antibiotic properties. For example, Pyrrolo[1,2-a]pyrazine-1,4-dione, a related compound isolated from marine bacteria, has shown efficacy against multi-drug resistant Staphylococcus aureus.[12] Other synthetic derivatives have shown activity against bacteria like Klebsiella pneumoniae and fungi such as Candida albicans.[13]
-
Antiviral and Kinase Inhibition: The pyrrolopyrazine framework is a versatile scaffold. Depending on the substitution pattern, derivatives can exhibit antiviral activity or function as kinase inhibitors, which are crucial targets in cancer therapy.[2]
-
Neurological Activity: Novel pyrrolo[1,2-a]pyrazine derivatives have been investigated for anticonvulsant and anxiolytic-like activities.[1][14]
Caption: Biological applications of the Pyrrolo[1,2-a]pyrazine scaffold.
Applications in Materials Science
Beyond its biomedical importance, the pyrrolo[1,2-a]pyrazine scaffold is being explored in materials science. Its rigid, planar, and electron-rich nature makes it suitable for creating novel photoactive materials. Fusing the core structure with other aromatic systems can generate compounds with unique optical properties, such as strong blue fluorescence in the solid state, which is valuable for the development of organic light-emitting diodes (OLEDs) and bioimaging agents.[15]
Safety and Handling
Pyrrolo[1,2-a]pyrazine-8-carbaldehyde should be handled in accordance with standard laboratory safety procedures for chemical reagents.
-
Use in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation, ingestion, and skin contact.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
Pyrrolo[1,2-a]pyrazine-8-carbaldehyde is a fundamentally important molecule for chemical innovation. Its straightforward synthesis and the versatile reactivity of its aldehyde group provide chemists with a powerful tool for constructing a diverse library of more complex molecules. Its utility as a building block for creating compounds with significant potential in drug discovery—from anticancer to antimicrobial agents—and in the development of advanced materials underscores its value to the scientific community. This guide serves as a foundational resource for researchers aiming to leverage the unique properties of this scaffold in their work.
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